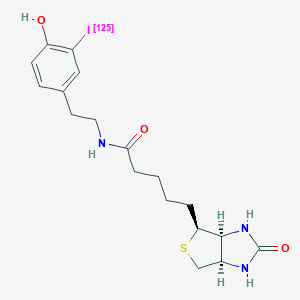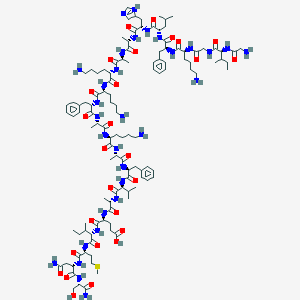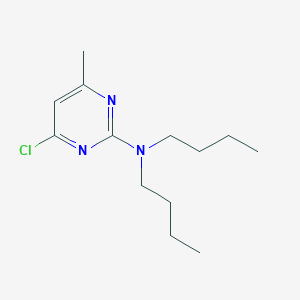
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine, also known as DCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMP is a heterocyclic compound that contains a pyrimidine ring and a chlorine atom. In
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is not well-understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting thymidylate synthase, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can prevent the replication of cancer cells and inhibit tumor growth.
Effets Biochimiques Et Physiologiques
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In animal studies, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a low toxicity profile and is well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its well-established synthesis method, which allows for the production of large quantities of the compound. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is also relatively stable and can be stored for long periods of time. However, one of the limitations of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
Orientations Futures
There are several future directions for the research of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. One area of interest is the development of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of the potential applications of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine in nanotechnology and material science. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is a chemical compound with significant potential in various fields, including medicinal chemistry, agriculture, and material science. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established, and the compound has been shown to have antitumor activity, increase crop yields, and serve as a precursor for the synthesis of functional materials. However, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
Méthodes De Synthèse
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-methylpyrimidine-2,5-diamine with butyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and n-butyl bromide to obtain N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established and has been reported in various scientific publications.
Applications De Recherche Scientifique
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have antitumor activity and can inhibit the growth of cancer cells. In agriculture, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a plant growth regulator and has been shown to increase the yield of crops. In material science, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a precursor for the synthesis of various functional materials.
Propriétés
Numéro CAS |
111697-11-1 |
|---|---|
Nom du produit |
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine |
Formule moléculaire |
C13H22ClN3 |
Poids moléculaire |
255.79 g/mol |
Nom IUPAC |
N,N-dibutyl-4-chloro-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H22ClN3/c1-4-6-8-17(9-7-5-2)13-15-11(3)10-12(14)16-13/h10H,4-9H2,1-3H3 |
Clé InChI |
WXUTUXQIZCCXMK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
SMILES canonique |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
Synonymes |
2-DIBUTYLAMINO-4-CHLORO-6-METHYLPYRIMIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



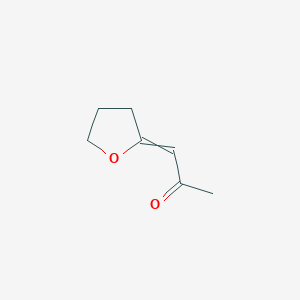
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)

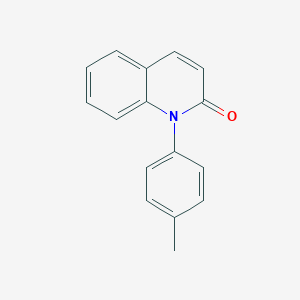

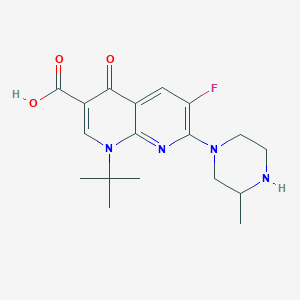
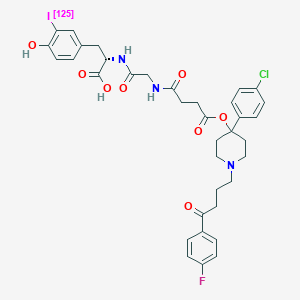

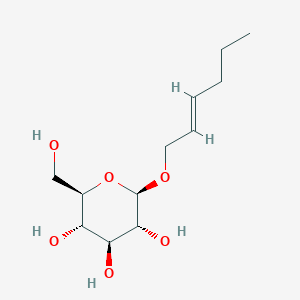


![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
